![molecular formula C15H21N3O4 B1378788 Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate CAS No. 1461707-32-3](/img/structure/B1378788.png)
Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1461707-32-3 . It has a molecular weight of 307.35 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate is 1S/C15H21N3O4/c1-15(2,3)22-14(19)17-9-8-11(10-17)16-12-6-4-5-7-13(12)18(20)21/h4-7,11,16H,8-10H2,1-3H3 .Physical And Chemical Properties Analysis
Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate is a powder that is stored at room temperature . The compound has a molecular weight of 307.34 .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Scientific Research Applications of Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate
Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate is a chemical compound that serves as a versatile intermediate in the synthesis of various biologically active molecules. Below is a detailed analysis of its unique applications across different scientific research fields.
Synthesis of Novel Organic Compounds: Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate can be used as a building block in the synthesis of a wide range of novel organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . The versatility of this compound allows for the creation of diverse molecular structures with potential pharmacological properties.
Antibacterial and Antifungal Agents: Derivatives of tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate have shown moderate activity against several microorganisms, indicating their potential as antibacterial and antifungal agents . This application is crucial in the development of new medications to combat resistant strains of bacteria and fungi.
Anticancer Research: Compounds containing the piperazine ring, which is a part of the tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate structure, have demonstrated anticancer activities . Research in this area could lead to the development of new chemotherapeutic agents.
Antiparasitic Treatments: The conformational flexibility and the presence of polar nitrogen atoms in the piperazine ring enhance the interaction with biological macromolecules, making it useful in antiparasitic drug development .
Antihistamine Development: The compound’s ability to form hydrogen bonds and adjust molecular physicochemical properties makes it a candidate for the development of antihistamines, which are used to treat allergic reactions .
Antidepressant Formulations: Due to its easy modificability and proper alkalinity, tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate can be incorporated into molecules that exhibit antidepressive activities .
Drug Discovery and Design: The incorporation of the piperazine ring from tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate is considered an important synthetic strategy in the field of drug discovery. It allows for the adjustment of physicochemical properties to enhance drug efficacy .
Crystallography and Structural Analysis: The compound’s derivatives have been characterized by single crystal X-ray diffraction analysis, providing insights into molecular shapes and intermolecular interactions. This information is valuable for understanding the structural basis of biological activity and for designing molecules with desired properties .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302, H303, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
tert-butyl 3-(2-nitroanilino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-9-8-11(10-17)16-12-6-4-5-7-13(12)18(20)21/h4-7,11,16H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKVDHNZFSJFAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



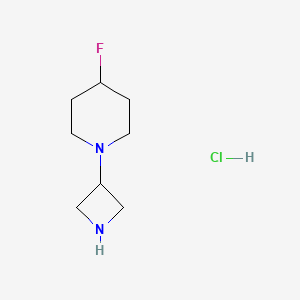
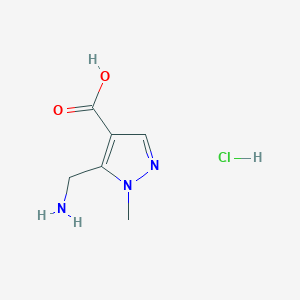
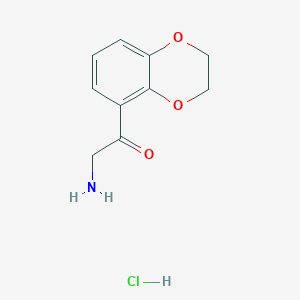
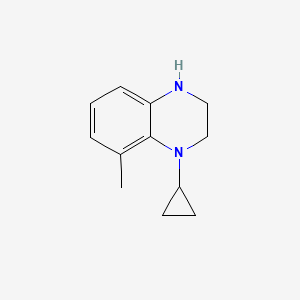
![3-[(2-Amino-5-methylphenyl)sulfanyl]propanoic acid hydrochloride](/img/structure/B1378712.png)
![Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1378713.png)
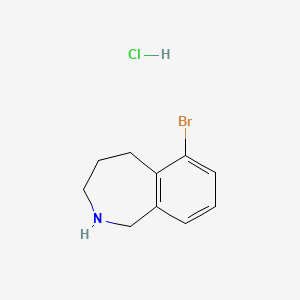
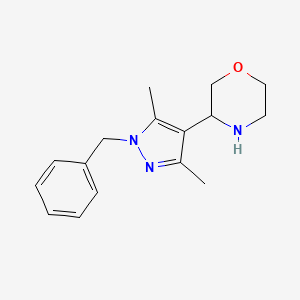
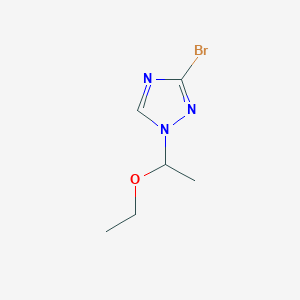
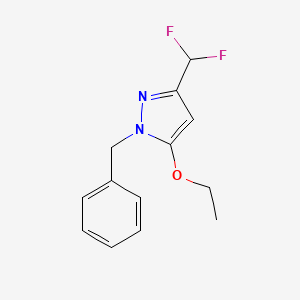
![1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1378724.png)
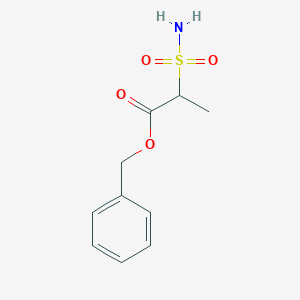
![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B1378726.png)
![tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate](/img/structure/B1378727.png)